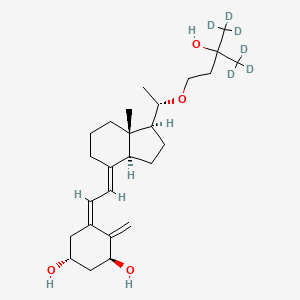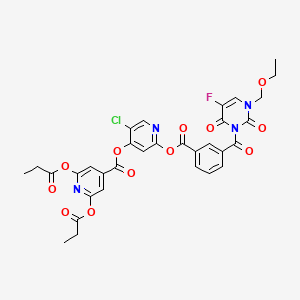
MS2177
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MS2177 is a potent and selective SETD8 inhibitor. MS2177 has an in vitro IC50 of 1.9 μM (σ = 1.05 μM, n = 4) in ascintillation proximity assay. Binding of MS2177 to SETD8 was confirmed by isothermal titration calorimetry (ITC), having a KD of 1.3 μM. SETD8 (also known as SET8, PR-SET7, or KMT5A) is the only methyltransferase known to catalyze monomethylation of histone H4 lysine 20 (H4K20). SETD8 inhibitors could be valuable anticancer agents.
Applications De Recherche Scientifique
Tox21 and Hazard Characterization of Chemicals
- The Tox21 collaboration, involving various U.S. agencies, aims to shift chemical hazard assessments from traditional animal studies to target-specific, mechanism-based observations using in vitro assays. This approach integrates diverse technologies and endpoints into a systems-biology approach to toxicology, useful for comprehensive chemical and biological space coverage (Tice, Austin, Kavlock, & Bucher, 2013).
Marine Environment and Law of the Sea
- The 1982 United Nations Convention on the Law of the Sea (UNCLOS) highlights the global community's ability to assess the environmental effects of marine scientific research (MSR). Experimental activities that intentionally manipulate the marine environment are crucial for understanding ocean dynamics, but they carry significant scientific, environmental, legal, and policy implications (Verlaan, 2007).
Mass Spectrometry in Molecular Diagnostics
- Mass spectrometry (MS) has broad applications in life sciences for analyzing proteins, lipids, nucleic acids, and carbohydrates. Its accuracy and sensitivity make it suitable for identifying pathogens, genomic sequencing, and mutation detection, which is pivotal in molecular diagnostics of microbial and viral infections (Ganova-Raeva & Khudyakov, 2013).
Mass Spectrometry in Metabolomics
- MS is expanding into endogenous metabolite research and is instrumental in understanding basic biochemistry, biomarker discovery, and structural characterization of metabolites. It is crucial for developing the field of metabolomics (Want, Nordström, Morita, & Siuzdak, 2007).
Biomedical Tissue Analysis
- MS is a versatile tool for determining the mass of biomolecular complexes and individual biomolecules, including small organic molecules and single atoms. Its application in mass spectrometric imaging (MSI) has become a key technique in biomedical imaging, providing insights into complex biological processes (Chughtai & Heeren, 2010).
Multiple Sclerosis Genetics
- Genome-wide association studies (GWAS) have uncovered genetic variants influencing susceptibility to multiple sclerosis (MS), linking it to multiple DNA variants and environmental exposures. Over 200 loci have been associated with MS susceptibility, providing insights into the genetics of this condition (Cantó & Oksenberg, 2018).
NASA's Microgravity Science Program
- NASA's Microgravity Science and Applications Division (MSAD) utilizes the Kano Methodology to meet customer requirements in scientific investigations where gravity reduction is crucial. This approach helps in the development of experiments in space (Lee & Newcomb, 1997).
Mesoporous Silica Nanoparticles in Drug Delivery
- Mesoporous silica nanoparticles (MSN) are efficient carriers for drug delivery. Their synthesis, biocompatibility, and potential for penetrating cell membranes make them suitable for various drug delivery applications, including controlled release of drugs and genes (Slowing, Vivero-Escoto, Wu, & Lin, 2008).
Proteomics Research Using Mass Spectrometry
- Mass spectrometry (MS) is critical in proteomics research for identifying, quantifying, and characterizing proteins under various biological conditions. Advances in liquid chromatography (LC) and MS/MS have made proteomics experiments more accessible and comprehensive (Savaryn, Toby, & Kelleher, 2016).
Foodomics and MS-based Strategies
- MS-based techniques are crucial in Foodomics, a field that studies food and nutrition through omics technologies. It includes genomic, transcriptomic, proteomic, and metabolomic studies of foods for compound profiling, authenticity, and biomarker detection related to food quality or safety (Herrero, Simó, García-Cañas, Ibáñez, & Cifuentes, 2012).
Propriétés
Nom du produit |
MS2177 |
|---|---|
Formule moléculaire |
C24H38N6O2 |
Poids moléculaire |
442.608 |
SMILES |
COC1=C(OCCN)C=C(N=C(N2CCCC2)N=C3NCCCCCN4CCCC4)C3=C1 |
Apparence |
Solid powder |
Synonymes |
MS2177; MS-2177; MS 2177.; 7-(2-aminoethoxy)-6-methoxy-2-(pyrrolidin-1-yl)-N-(5-(pyrrolidin-1-yl)pentyl)quinazolin-4-amine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





